An In-depth Technical Guide to the Core Basic Properties of 4-Phenylisoxazol-3(2H)-one
An In-depth Technical Guide to the Core Basic Properties of 4-Phenylisoxazol-3(2H)-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information regarding the basic properties of 4-Phenylisoxazol-3(2H)-one. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. The information presented herein is a consolidation of data from closely related analogs, particularly its tautomer 3-phenyl-5-isoxazolone, and standardized experimental methodologies.
Introduction
The isoxazolone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. 4-Phenylisoxazol-3(2H)-one, a member of this class, holds potential for further investigation and development. A thorough understanding of its fundamental physicochemical properties is a critical first step in any research and development pipeline, influencing aspects from synthesis and formulation to biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide summarizes the known basic properties and provides detailed experimental protocols for their determination.
Physicochemical Properties
Table 1: Physicochemical Data for 3-Phenyl-5-isoxazolone
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [1][2][3] |
| Molecular Weight | 161.16 g/mol | [1][3] |
| Melting Point | 152 - 158 °C | [1][4] |
| Appearance | Pale pink to light beige crystalline solid | [2] |
| Solubility | Slightly soluble in water (4.8 g/L at 25 °C) | [2] |
| pKa | Data not available |
Experimental Protocols
For researchers seeking to definitively characterize 4-Phenylisoxazol-3(2H)-one, the following standard experimental protocols are recommended.
Determination of Melting Point (Capillary Method)
The melting point is a fundamental indicator of purity.
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Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
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Procedure:
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A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (based on analogs).
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The heating rate is then reduced to 1-2 °C per minute.
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The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).
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Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
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Apparatus: Screw-capped vials, constant temperature shaker bath, analytical balance, filtration device (e.g., syringe filter), analytical instrument for quantification (e.g., HPLC-UV).
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Procedure:
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An excess amount of the solid compound is added to a known volume of water in a screw-capped vial.
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The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
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The mixture is agitated until equilibrium is reached (typically 24-48 hours).
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The suspension is allowed to stand to allow the undissolved solid to settle.
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A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
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The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.
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Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values.
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Apparatus: pH meter with a calibrated electrode, automated titrator or manual burette, beaker, magnetic stirrer.
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Procedure:
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A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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The solution is stirred continuously, and an initial pH reading is taken.
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A standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
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The pH of the solution is recorded after each addition, allowing the system to equilibrate.
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The titration is continued until the pH changes become minimal.
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The pKa is determined from the titration curve by identifying the pH at the half-equivalence point.
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Visualized Workflow
As no specific signaling pathway for 4-Phenylisoxazol-3(2H)-one has been identified in the literature, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel isoxazolone compound.
Caption: General workflow for the synthesis, characterization, and evaluation of a novel isoxazolone.
Conclusion
While specific physicochemical data for 4-Phenylisoxazol-3(2H)-one remains to be fully elucidated in the scientific literature, this guide provides a solid foundation for researchers. By utilizing the data from its close analog, 3-phenyl-5-isoxazolone, and applying the standardized experimental protocols detailed herein, a comprehensive understanding of this compound's basic properties can be achieved. This foundational knowledge is indispensable for advancing the study of 4-Phenylisoxazol-3(2H)-one in the context of drug discovery and development.
